molecular formula C19H31N3O B10962170 N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10962170
M. Wt: 317.5 g/mol
InChI Key: QVNBIYQHIUNYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

N,N-dicyclohexyl-1-ethyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C19H31N3O/c1-3-21-14-18(15(2)20-21)19(23)22(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h14,16-17H,3-13H2,1-2H3

InChI Key

QVNBIYQHIUNYEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N,N-dicyclohexyl-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazines for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazoline intermediates can yield 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.